Flupirtine Maleate

説明

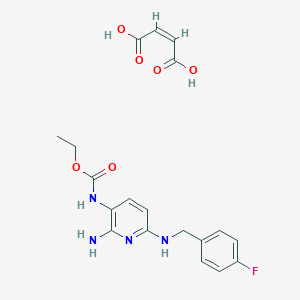

Structure

3D Structure of Parent

特性

IUPAC Name |

(Z)-but-2-enedioic acid;ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2.C4H4O4/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;5-3(6)1-2-4(7)8/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYIXBFZUMCMJM-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56995-20-1 (Parent) | |

| Record name | Flupirtine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075507685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045771 | |

| Record name | Flupirtine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75507-68-5 | |

| Record name | Flupirtine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75507-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flupirtine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075507685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupirtine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-6-[(4-fluorobenzyl)amino]pyridine-3-carbamate, compound with maleic acid (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPIRTINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VCI53PK4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Flupirtine Maleate on Kv7 Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine, a centrally acting, non-opioid analgesic, exerts its therapeutic effects primarily through a unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO).[1] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which flupirtine maleate modulates the activity of voltage-gated potassium channels of the Kv7 (KCNQ) family. By activating these channels, flupirtine leads to neuronal hyperpolarization, thereby reducing neuronal excitability, which is a key factor in the pathophysiology of various pain states and other neurological disorders.[2][3] This document details the quantitative effects of flupirtine on various Kv7 channel subtypes, outlines the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction to Flupirtine and Kv7 Channels

Flupirtine is a triaminopyridine compound that was first introduced for its analgesic properties.[4] Unlike traditional analgesics such as opioids or non-steroidal anti-inflammatory drugs (NSAIDs), flupirtine's primary mode of action does not involve the opioid or cyclooxygenase pathways. Instead, its efficacy is attributed to its ability to positively modulate the function of Kv7 channels.[4]

The Kv7 channel family, encoded by the KCNQ genes, comprises five members (Kv7.1-Kv7.5). In the nervous system, Kv7.2, Kv7.3, Kv7.4, and Kv7.5 are predominantly expressed and are the primary molecular correlates of the M-current, a subthreshold, non-inactivating potassium current that plays a crucial role in regulating neuronal excitability. The M-current helps to stabilize the resting membrane potential and counteracts repetitive firing of action potentials. Flupirtine is considered a pan-agonist of neuronal Kv7 channels, activating Kv7.2 through Kv7.5.

Core Mechanism of Action

The fundamental mechanism of action of flupirtine on Kv7 channels involves the following key steps:

-

Direct Channel Gating Modulation : Flupirtine directly interacts with the Kv7 channel protein. This interaction facilitates the opening of the channel at more negative membrane potentials.

-

Hyperpolarizing Shift in Voltage-Dependence of Activation : Electrophysiological studies have demonstrated that flupirtine causes a significant leftward (hyperpolarizing) shift in the voltage-dependence of activation of Kv7 channels. This means that the channels are more likely to be open at the resting membrane potential of a neuron.

-

Increased Potassium Efflux : The opening of Kv7 channels leads to an increased efflux of potassium ions (K+) from the neuron, following its electrochemical gradient.

-

Membrane Hyperpolarization : The outward flow of positive charge results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.

-

Reduced Neuronal Excitability : By stabilizing the resting membrane potential and making depolarization more difficult, flupirtine effectively dampens neuronal excitability. This reduction in excitability is the basis for its analgesic, muscle relaxant, and neuroprotective effects.

This primary mechanism also leads to indirect effects, such as the functional antagonism of NMDA receptors. The hyperpolarized state of the neuron enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel, further reducing neuronal excitability.

Quantitative Data on Flupirtine's Effect on Kv7 Channels

The following tables summarize the quantitative data on the effects of this compound on various Kv7 channel subtypes as determined by electrophysiological and fluorescence-based assays.

Table 1: Potency of Flupirtine on Kv7 Channel Subtypes

| Channel Subtype | Assay Type | Parameter | Value | Reference |

| Kv7.2/7.3 | Electrophysiology | EC50 | 3.6 µM | |

| Kv7.2/7.3 | Electrophysiology | Half-maximal effect (current enhancement) | 4.6 ± 1.2 µM | |

| Native Kv7 (rat SCG neurons) | Electrophysiology | Half-maximal effect (current enhancement) | 4.6 ± 3.9 µM | |

| Native Kv7 (nodose ganglion neurons) | Electrophysiology | Half-maximal effect | ~10 µM |

Table 2: Electrophysiological Effects of Flupirtine on Kv7 Channels

| Channel/Neuron Type | Flupirtine Concentration | Effect | Magnitude | Reference |

| Kv7.2/7.3 (tsA cells) | 30 µM | Hyperpolarizing shift in I-V curve | ~20 mV | |

| Native Kv7 (rat SCG neurons) | 30 µM | Hyperpolarizing shift in I-V curve | ~20 mV | |

| Kv7.2/7.3 (tsA cells) | 3 µM | Current enhancement at -30 mV | Concentration-dependent | |

| Kv7.2/7.3 (tsA cells) | 30 µM | Current enhancement at -30 mV | Up to 70.9 ± 8.8% | |

| Native Kv7 (rat SCG neurons) | 30 µM | Current enhancement at -30 mV | Up to 70.9 ± 6.8% | |

| Human myelinated axons | 3-30 µM | Shortened relative refractory period | Concentration-dependent | |

| Human myelinated axons | 10 µM and 30 µM | Increased post-spike superexcitability | Significant (p < 0.01) |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the activity of ion channels.

Objective : To measure the effect of flupirtine on the currents mediated by Kv7 channels expressed in a cellular system.

Cell Preparation :

-

HEK293 or CHO cells are commonly used for heterologous expression of specific Kv7 channel subunits (e.g., Kv7.2 and Kv7.3).

-

Cells are cultured under standard conditions and transfected with the cDNA encoding the desired Kv7 channel subunits.

-

Recordings are typically performed 24-48 hours post-transfection.

Solutions :

-

External Solution (in mM) : 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM) : 140 KCl, 1.6 CaCl2, 10 EGTA, 10 HEPES (pH adjusted to 7.3 with KOH). For perforated patch, amphotericin B (240 µg/mL) is included in the internal solution.

Recording Procedure :

-

A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and mounted on a micromanipulator.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration, or pores are allowed to form in the perforated-patch configuration.

-

The cell is voltage-clamped at a holding potential of -80 mV.

-

To elicit Kv7 currents, a voltage ramp protocol (e.g., from -100 mV to -20 mV over 1 second) or a series of depolarizing voltage steps are applied.

-

A stable baseline recording is obtained.

-

Flupirtine is applied to the external solution via a perfusion system at various concentrations.

-

The voltage protocol is repeated in the presence of flupirtine to record the drug's effect on the Kv7 current.

-

Data is acquired and analyzed to determine changes in current amplitude, voltage-dependence of activation, and other kinetic parameters.

Thallium Flux Assay

This is a fluorescence-based, high-throughput screening method to identify and characterize potassium channel modulators.

Objective : To measure the activation of Kv7 channels by flupirtine by detecting the influx of thallium ions.

Principle : Thallium (Tl+) ions can pass through open potassium channels. A Tl+-sensitive fluorescent dye loaded into the cells will increase its fluorescence upon binding to Tl+ that enters the cell through activated Kv7 channels.

Procedure :

-

Cells stably expressing the Kv7 channel of interest are plated in a 96- or 384-well plate.

-

The cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) for approximately 60-90 minutes at room temperature.

-

The cells are washed to remove excess dye.

-

A baseline fluorescence reading is taken using a fluorescence plate reader.

-

A solution containing flupirtine at various concentrations and a Tl+ salt (e.g., Tl2SO4) is added to the wells.

-

The fluorescence intensity is measured kinetically over time.

-

The rate of fluorescence increase is proportional to the activity of the Kv7 channels.

-

Data is analyzed to generate concentration-response curves and determine EC50 values.

Visualizations

Signaling Pathway of Flupirtine Action

Caption: Signaling pathway of Flupirtine's action on Kv7 channels.

Experimental Workflow for Kv7 Channel Modulator Characterization

Caption: Experimental workflow for characterizing Kv7 channel modulators.

Conclusion

This compound represents a distinct class of analgesics with a well-defined mechanism of action centered on the activation of neuronal Kv7 potassium channels. Its ability to shift the voltage-dependence of these channels to more negative potentials leads to membrane hyperpolarization and a subsequent reduction in neuronal excitability. This in-depth guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways that underpin the therapeutic effects of flupirtine. This detailed understanding is crucial for the ongoing research and development of novel and more selective Kv7 channel modulators for the treatment of pain and other neurological disorders.

References

- 1. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Kv7 potassium channel activator flupirtine affects clinical excitability parameters of myelinated axons in isolated rat sural nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 4. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and chemical properties of Flupirtine Maleate

An In-depth Technical Guide to the Synthesis and Chemical Properties of Flupirtine Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine is a centrally acting, non-opioid analgesic that exhibits a unique mechanism of action as a selective neuronal potassium channel opener.[1] This technical guide provides a comprehensive overview of the synthesis and chemical properties of its maleate salt, this compound. The document details the synthetic pathways, experimental protocols, and key chemical characteristics relevant to researchers and drug development professionals. Furthermore, it elucidates the signaling pathway central to its pharmacological activity.

Chemical Properties of this compound

This compound is the maleate salt of Flupirtine, a triaminopyridine derivative.[2] It is utilized as the salt form because the flupirtine base is poorly soluble in water.[2] The compound is a white to off-white, odorless crystalline solid or powder.[3]

Quantitative Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| IUPAC Name | (2Z)-but-2-enedioic acid;ethyl N-(2-amino-6-{[(4-fluorophenyl)methyl]amino}pyridin-3-yl)carbamate | |

| Synonyms | 2-Amino-3-(ethoxycarbonylamino)-6-(4-fluorobenzylamino)pyridine maleate salt | |

| CAS Number | 75507-68-5 | |

| Molecular Formula | C₁₅H₁₇FN₄O₂ • C₄H₄O₄ (or C₁₉H₂₁FN₄O₆) | |

| Molecular Weight | 420.4 g/mol | |

| Appearance | White to off-white powder/crystal | |

| Melting Point | 175.5-176°C, 177°C, 186-188°C, 210-215°C (Values vary across sources) | |

| pKa (Strongest Basic) | 7.5 | |

| pKa (Strongest Acidic) | 12.9 | |

| Solubility | - Water : Slightly soluble, freely soluble. - DMSO : Soluble to 20 mg/mL, 100 mM. - DMF : Soluble to 30 mg/mL. - Ethanol : Soluble to 10 mM. | |

| Stability & Storage | Stable for ≥4 years when stored at -20°C. Recommended storage at 2-8°C. Should be stored in a cool, dry place away from direct sunlight. |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from 2,6-dichloro-3-nitropyridine. The overall synthetic route involves amination, reduction of the nitro group, acylation, and finally, salt formation.

Synthetic Pathway

The general synthetic scheme is outlined below. The process begins with the selective amination of a di-substituted pyridine ring, followed by the introduction of the fluorobenzylamino group. The nitro group is then reduced to an amine, which is subsequently acylated to form the carbamate. The final step involves the reaction with maleic acid to yield the desired maleate salt.

Caption: General synthetic pathway for this compound.

Experimental Protocols

The following protocols are derived from patent literature and represent common methods for the synthesis of this compound.

Step 1: Synthesis of 2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine

-

Charge a reaction vessel with 100g of 2-amino-3-nitro-6-chloro-pyridine and 800 mL of water.

-

Add 90g of p-fluorobenzylamine dropwise to the reaction mixture at a temperature of 20-25°C.

-

Subsequently, add 87g of triethylamine dropwise while maintaining the temperature at 20-25°C.

-

After the addition is complete, stir the reaction mass at 40-45°C for 30 minutes.

-

Heat the mixture to 80-85°C and maintain stirring at this temperature for 3-4 hours.

-

Monitor the reaction for completion.

Step 2 & 3: Hydrogenation and Acylation to form Flupirtine Base

-

In an autoclave, combine 100g of 2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine with 500 mL of 1,4-dioxane and 20 mL of aqueous ammonia solution.

-

Add 10g of Raney nickel catalyst under a nitrogen atmosphere.

-

Hydrogenate the mixture at 75-80°C for 2-3 hours under a pressure of 4-5 kg.

-

After the reaction is complete, cool the mixture and filter off the catalyst at 40-45°C.

-

To the filtrate, slowly add 45 mL of ethyl chloroformate at a temperature of 5-10°C.

-

Raise the temperature to 25-30°C and add 80 mL of triethylamine under a nitrogen atmosphere.

-

Heat the reaction mass to 55-60°C and stir for 3-4 hours to yield the Flupirtine base.

Step 4: Salt Formation to Yield this compound

-

Distill the reaction mass from the previous step under vacuum to remove 70-80% of the solvent.

-

Prepare an aqueous solution of maleic acid by dissolving 72g in 2000 mL of demineralized water at 65-70°C.

-

Add the concentrated reaction mass containing the Flupirtine base to the hot maleic acid solution.

-

Maintain the mixture at 65-70°C for 2 hours under a nitrogen atmosphere to precipitate crude this compound as a solid.

-

Cool the reaction mass to 25-30°C over 5-6 hours and hold at this temperature for an additional 2-3 hours.

-

Filter the solid product, wash the wet cake with 200 mL of water, and dry to obtain the final product.

Mechanism of Action: Signaling Pathway

Flupirtine's analgesic and muscle relaxant properties stem from its unique mechanism as a selective neuronal potassium channel opener (SNEPO). It primarily targets the Kv7 (KCNQ) family of voltage-gated potassium channels.

Signaling Cascade

The activation of Kv7 channels by Flupirtine leads to an efflux of potassium ions (K⁺) from the neuron. This efflux causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold, thereby decreasing overall neuronal excitability. This reduction in excitability is the primary source of its analgesic effect.

Furthermore, this membrane stabilization indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor. By hyperpolarizing the membrane, Flupirtine enhances the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel, preventing excessive calcium (Ca²⁺) influx that is associated with central sensitization and chronic pain states.

Caption: Signaling pathway of Flupirtine's mechanism of action.

Conclusion

This compound remains a compound of significant interest due to its distinct, non-opioid mechanism of action. This guide provides a foundational resource for professionals engaged in its study and development, offering detailed insights into its synthesis and core chemical properties. The provided protocols and pathway diagrams serve as practical tools for laboratory work and conceptual understanding. As with any active pharmaceutical ingredient, appropriate safety precautions should be observed during handling and synthesis.

References

The Neuroprotective Landscape of Flupirtine Maleate: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Flupirtine maleate, a centrally acting non-opioid analgesic, has garnered significant attention for its potent neuroprotective properties demonstrated in a variety of in vitro models. This technical guide provides an in-depth overview of the experimental evidence supporting the neuroprotective effects of flupirtine, with a focus on its mechanisms of action, detailed experimental protocols, and quantitative data.

Core Neuroprotective Mechanisms of Flupirtine

Flupirtine exerts its neuroprotective effects through a multi-faceted mechanism of action, primarily by acting as a selective neuronal potassium channel opener (SNEPCO).[1] This initial action triggers a cascade of downstream effects that collectively contribute to neuronal survival under excitotoxic conditions.

The principal mechanisms include:

-

Activation of Kv7 (KCNQ) Potassium Channels: Flupirtine is a pan-Kv7.2–Kv7.5 agonist.[2] By activating these voltage-gated potassium channels, it facilitates the efflux of potassium ions from the neuron, leading to hyperpolarization of the neuronal membrane.[3] This hyperpolarization increases the threshold required for action potential generation, thereby reducing neuronal excitability and protecting against excitotoxic damage.[3][4]

-

Indirect NMDA Receptor Antagonism: The hyperpolarization of the neuronal membrane induced by Kv7 channel activation indirectly inhibits the activity of the N-methyl-D-aspartate (NMDA) receptor. This is a crucial aspect of its neuroprotective function, as excessive activation of NMDA receptors leads to a massive influx of Ca2+, a key trigger of apoptotic cell death. Flupirtine's action helps to prevent this toxic intracellular calcium overload.

-

Upregulation of Anti-Apoptotic Proteins: Flupirtine has been shown to increase the expression of the anti-apoptotic protein Bcl-2. Bcl-2 plays a critical role in the intrinsic apoptotic pathway by preventing the release of cytochrome c from the mitochondria. By boosting Bcl-2 levels, flupirtine enhances the intrinsic cellular defense against apoptotic signals.

-

Enhancement of Antioxidant Defenses: The compound also elevates the levels of intracellular glutathione (GSH), a major endogenous antioxidant. Glutathione is essential for detoxifying reactive oxygen species (ROS) and mitigating oxidative stress, a significant contributor to neuronal damage in various neurodegenerative conditions. Flupirtine's ability to increase GSH levels fortifies the cell's capacity to combat oxidative damage.

Quantitative Analysis of Flupirtine's Neuroprotective Efficacy

The following tables summarize the quantitative data from various in vitro studies, highlighting the effective concentrations of flupirtine and its impact on key neuroprotective markers.

| Cell Type | Neurotoxic Agent | Flupirtine Concentration | Observed Neuroprotective Effect | Reference |

| Primary cortical neurons (rat) | HIV coat protein gp120 | 1-10 µg/ml | Protection against apoptotic cell death | |

| hNT (human Ntera/D1) neurons | Glutamate (≥1 mM) or NMDA (≥1 mM) | 3 µM | > 6-fold increase in Bcl-2 levels; 200% increase in intracellular glutathione | |

| hNT (human Ntera/D1) neurons | Glutamate or NMDA | 10 µM | Completely abolished the reduction of Bcl-2 and glutathione levels | |

| Cultured retinal pigment epithelial (RPE) cells | Buthionine sulphoxamine (BSO) | 100 µM | Most effective concentration to inhibit BSO-induced apoptosis | |

| Primary hippocampal neurons (rat) | L-glutamate (500 µM) | 1-10 µM | Protection against glutamate-induced cytotoxicity | |

| U373 malignant glioma (MG) cell lines | NMDA | Not specified | Antagonizes NMDA-induced intracellular Ca2+ increase |

Key Experimental Protocols

This section details the methodologies for the pivotal experiments used to characterize the neuroprotective properties of flupirtine in vitro.

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Protocol:

-

Cell Seeding: Plate neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., glutamate, NMDA, β-amyloid peptide) at a concentration known to induce significant cell death.

-

Flupirtine Treatment: Concurrently with or prior to the addition of the neurotoxic agent, treat the cells with varying concentrations of this compound. Include appropriate vehicle controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Detection of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips in multi-well plates and treat with the neurotoxic agent and this compound as described in the cell viability protocol.

-

Fixation: After the treatment period, fix the cells with a freshly prepared paraformaldehyde solution.

-

Permeabilization: Permeabilize the cells to allow the labeling enzyme to access the nucleus.

-

TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or dUTP conjugated to a fluorophore). TdT will catalyze the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody. If using a directly labeled dUTP, proceed to visualization.

-

Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst to visualize all cell nuclei.

-

Microscopy and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

Quantification of Bcl-2 and Glutathione Levels

Bcl-2 Quantification (Western Blotting):

-

Cell Lysis: Following treatment, harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Bcl-2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Glutathione (GSH) Quantification:

-

Cell Lysate Preparation: Prepare cell lysates as described for Western blotting.

-

GSH Assay: Use a commercially available glutathione assay kit. These kits are typically based on a colorimetric or fluorometric reaction. A common method involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) that can be measured spectrophotometrically at 412 nm.

-

Standard Curve: Generate a standard curve using known concentrations of GSH.

-

Measurement and Calculation: Measure the absorbance of the samples and determine the GSH concentration by interpolating from the standard curve. Normalize the GSH concentration to the total protein concentration of the sample.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in flupirtine's neuroprotective action and a typical experimental workflow for its in vitro evaluation.

References

- 1. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Activation of axonal Kv7 channels in human peripheral nerve by flupirtine but not placebo - therapeutic potential for peripheral neuropathies: results of a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Flupirtine Maleate: A Technical Guide to a Selective Neuronal Potassium Channel Opener

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Flupirtine is a centrally-acting, non-opioid analgesic that established a unique pharmacological class as a Selective Neuronal Potassium Channel Opener (SNEPCO). Its mechanism of action, centered on the activation of Kv7 (KCNQ) voltage-gated potassium channels, provides analgesic, muscle-relaxant, and neuroprotective properties. This technical guide offers an in-depth review of Flupirtine Maleate's core mechanism, downstream cellular effects, pharmacokinetics, and key experimental protocols used in its evaluation. While its clinical use has been restricted in some regions due to concerns of hepatotoxicity, Flupirtine remains a critical prototype for the development of novel therapeutics targeting neuronal hyperexcitability.

Core Mechanism of Action: Kv7 Channel Activation

Flupirtine's primary therapeutic effects stem from its function as an opener for the Kv7 (KCNQ) family of voltage-gated potassium channels.[1] It displays selectivity for the neuronal isoforms Kv7.2 through Kv7.5.[2]

The activation of these channels facilitates an efflux of potassium ions (K+) out of the neuron, following the electrochemical gradient.[1] This outward current leads to hyperpolarization of the neuronal membrane, stabilizing the resting potential at a more negative state.[2] Consequently, a stronger stimulus is required to reach the threshold for action potential generation, thereby reducing overall neuronal excitability.[1] This fundamental action underpins its efficacy in conditions characterized by neuronal hyperexcitability, such as various pain states.

Downstream and Secondary Effects

The hyperpolarization induced by Kv7 channel activation triggers significant downstream consequences, most notably an indirect antagonism of the N-methyl-D-aspartate (NMDA) receptor.

2.1 Indirect NMDA Receptor Antagonism The NMDA receptor, a key player in central sensitization and chronic pain, is subject to a voltage-dependent block by magnesium ions (Mg2+). By hyperpolarizing the neuronal membrane, Flupirtine enhances this natural Mg2+ block, functionally inhibiting NMDA receptor-mediated excitatory neurotransmission without binding directly to the receptor itself. This action is crucial for its neuroprotective effects, as it prevents the excessive calcium (Ca2+) influx associated with excitotoxicity.

2.2 GABA-A Receptor Modulation Studies have also shown that Flupirtine can concomitantly facilitate γ-aminobutyric acid type A (GABA-A) receptors, which are involved in inhibitory neurotransmission. This dual action on both potassium channel activation and GABAergic potentiation may contribute synergistically to its overall therapeutic profile.

Quantitative Pharmacological Data

The following tables summarize key pharmacodynamic and pharmacokinetic parameters of this compound.

Table 1: Pharmacodynamic Profile

| Parameter | Target | Value | Notes |

|---|---|---|---|

| EC50 | Kv7.2/7.3 Channels | 3.6 - 5.0 µM | Half-maximal effective concentration for channel activation. |

| IC50 | NMDA Receptor | 182.1 ± 12.1 µM | Functional antagonism; concentration is significantly higher than therapeutic plasma levels, confirming an indirect mechanism. |

| ED50 (Oral) | Analgesia (Mouse) | 25.7 mg/kg | Electrostimulated pain test; potency comparable to pentazocine. |

| ED50 (Oral) | Analgesia (Dog) | 3.5 mg/kg | Electrical tooth pulp stimulation test. |

Table 2: Pharmacokinetic Profile in Humans (Oral Administration)

| Parameter | Value | Description |

|---|---|---|

| Bioavailability | ~72% - 90% | High absorption from the gastrointestinal tract. |

| Tmax | ~1.6 - 2.0 hours | Time to reach maximum plasma concentration. |

| Cmax (100 mg dose) | ~0.8 mg/L | Maximum plasma concentration. |

| Plasma Protein Binding | ~84% | Primarily bound to albumin. |

| Volume of Distribution (Vd) | ~154 L | Indicates wide distribution into tissues. |

| Elimination Half-life (t1/2) | ~7 - 10 hours | The time for plasma concentration to reduce by half. |

| Metabolism | Hepatic | Primarily metabolized in the liver. |

| Excretion | ~72% Renal | The majority of the dose is excreted via urine. |

Key Experimental Protocols

4.1 Whole-Cell Patch-Clamp Electrophysiology This technique is the gold standard for directly measuring the effects of Flupirtine on ion channel activity in individual neurons or heterologous expression systems (e.g., HEK-293 or tsA 201 cells transfected with specific Kv7 subunits).

-

Objective: To quantify changes in potassium currents in response to Flupirtine application.

-

Methodology:

-

Cell Preparation: Neurons (e.g., dorsal root ganglion) are cultured, or a cell line expressing the target Kv7 channel subunits is prepared.

-

Pipette & Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution (high K+) and positioned onto a single cell. The external bath contains an artificial cerebrospinal fluid (aCSF).

-

Seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Access: The membrane patch is ruptured by applying further suction, allowing electrical and molecular access to the cell's interior.

-

Voltage-Clamp Recording: The cell's membrane potential is clamped at a specific voltage (e.g., -80 mV). Voltage steps or ramps (e.g., from -100 mV to -20 mV) are applied to elicit ion channel currents.

-

Drug Application: Currents are recorded under control conditions (vehicle) and then during perfusion of the bath with known concentrations of Flupirtine (e.g., 3 µM, 10 µM, 30 µM).

-

Data Analysis: The resulting outward K+ currents are measured. A leftward shift in the voltage-activation curve in the presence of Flupirtine indicates that the channels open at more negative potentials, confirming its role as an activator.

-

4.2 In Vivo Analgesia Models Animal models are used to assess the central analgesic efficacy of Flupirtine.

-

Objective: To measure the elevation of pain threshold following drug administration.

-

Model: Electrostimulated pain test in mice or electrical tooth pulp stimulation in conscious dogs.

-

Methodology:

-

Animal Preparation: Animals are habituated to the experimental setup.

-

Baseline Threshold: A baseline pain threshold is determined by applying a gradually increasing stimulus (e.g., electrical current to the tail or tooth pulp) and recording the level at which a nociceptive response (e.g., tail flick, vocalization) occurs.

-

Drug Administration: Flupirtine or a control vehicle/comparator drug is administered (e.g., orally).

-

Post-Dosing Measurement: The pain threshold is re-measured at set time intervals (e.g., 15, 30, 60, 90 minutes) after administration.

-

Data Analysis: A significant increase in the stimulus intensity required to elicit a response indicates an analgesic effect. The dose-response relationship can be used to calculate the ED50.

-

Conclusion

This compound is a pioneering compound whose mechanism as a selective neuronal potassium channel opener offers a distinct alternative to traditional opioid and NSAID analgesics. Its ability to reduce neuronal excitability through the activation of Kv7 channels, which in turn leads to the functional inhibition of NMDA receptors, provides a dual mechanism for analgesia and neuroprotection. While clinical application has been hampered by safety concerns, the pharmacology of Flupirtine provides a valuable blueprint for the rational design of next-generation channel modulators for treating a range of neurological disorders rooted in cellular hyperexcitability.

References

Flupirtine Maleate: A Technical Guide to its Discovery, Development, and Discontinuation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine, a centrally acting, non-opioid analgesic, represents a unique chapter in the history of pain management. Initially lauded for its novel mechanism of action as a selective neuronal potassium channel opener (SNEPCO), it offered a therapeutic alternative to traditional NSAIDs and opioids. This guide provides a comprehensive technical overview of the discovery and development of Flupirtine Maleate, from its initial synthesis to its eventual withdrawal from the market. It details the evolution of our understanding of its complex pharmacology, summarizes key preclinical and clinical findings, and outlines the serious safety concerns regarding hepatotoxicity that ultimately led to its discontinuation in Europe. This document serves as a detailed case study for professionals in drug development, highlighting the intricate path from discovery to market and the critical importance of post-marketing surveillance.

Discovery and Synthesis

Flupirtine was first synthesized in 1981 by researchers at Chemiewerk Homburg, which later became part of the Degussa Pharma Group in Germany.[1] It was developed as a novel analgesic agent, distinct from the existing classes of opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[2] The maleate salt was the form developed for clinical use.

Chemical Synthesis

The synthesis of Flupirtine is a multi-step process, commonly starting from 2,6-dichloro-3-nitropyridine. While several specific routes have been patented, a general pathway involves condensation, reduction, acylation, and salification.

Caption: Generalized chemical synthesis route for this compound.

Mechanism of Action

The understanding of Flupirtine's mechanism of action evolved significantly over time. It was clear from early research that it was neither an opioid nor an NSAID. Its unique profile, which includes analgesic, muscle relaxant, and neuroprotective properties, is now attributed to a multi-target mechanism.

The primary mechanism is the activation of voltage-gated potassium channels of the Kv7 (or KCNQ) family. This action led to its classification as the prototype of a Selective Neuronal Potassium Channel Opener (SNEPCO).

Signaling Pathway

-

Kv7 Channel Activation: Flupirtine acts as an opener for Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels. By opening these channels, it increases the efflux of potassium (K+) ions from the neuron.

-

Neuronal Hyperpolarization: The outward K+ current leads to hyperpolarization of the neuronal membrane, stabilizing the resting potential and making the neuron less excitable.

-

Indirect NMDA Receptor Antagonism: This membrane stabilization indirectly inhibits the activity of N-methyl-D-aspartate (NMDA) receptors. By hyperpolarizing the membrane, the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel is enhanced, reducing excessive Ca2+ influx that contributes to central sensitization and pain chronification.

-

GABA-A Receptor Modulation: Flupirtine also acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors, particularly those containing δ subunits. It enhances the current evoked by GABA, increasing inhibitory neurotransmission and contributing to both its analgesic and muscle relaxant effects.

Caption: Signaling pathway illustrating Flupirtine's effects on ion channels.

Receptor and Channel Interactions

While a comprehensive binding profile is not fully detailed in the literature, key quantitative measures of its activity have been established through electrophysiological studies.

| Target | Action | Quantitative Data (Concentration) | Reference(s) |

| Inwardly Rectifying K+ (KIR) | Potent Activation | EC50 = 600 nM | |

| NMDA Receptors | Functional Antagonism | IC50 = 182.1 µM (vs. steady-state) | |

| GABA-A Receptors | Positive Allosteric Modulation | EC50 = 13-21 µM (enhancement) | |

| Kv7 (KCNQ) Channels | Gating Shift | Significant at ≤10 µM |

Pharmacokinetics and Metabolism

Flupirtine exhibits favorable pharmacokinetic properties for an orally administered analgesic.

| Parameter | Value | Reference(s) |

| Bioavailability | ~90% (oral), ~70% (rectal) | |

| Protein Binding | Up to 84% (to albumin) | |

| Volume of Distribution (Vd) | 154 L (after 100 mg dose) | |

| Metabolism | Hepatic. Primary metabolites: p-fluoro-hippuric acid and an acetylated metabolite (D-13223), which retains 20-30% of analgesic activity. | |

| Elimination Half-life (t½) | 6.5 - 10.7 hours (dose and route dependent) | |

| Excretion | ~72% in urine (as metabolites), ~18% in feces. |

Clinical Development and Efficacy

Flupirtine was approved for the treatment of pain in Europe in 1984 and was used for a variety of acute and chronic pain conditions. It was never approved for use by the US FDA, although Phase II trials for fibromyalgia were initiated.

Key Clinical Trials and Efficacy

Clinical trials demonstrated that Flupirtine was an effective analgesic, with efficacy comparable to other established pain medications.

| Indication | Comparator(s) | Daily Dose(s) | Outcome | Reference(s) |

| Subacute Low Back Pain | Tramadol | Flupirtine: 300 mg; Tramadol: 150 mg | Flupirtine was as effective as tramadol in reducing pain. | |

| Postoperative Pain | Diclofenac | Flupirtine: 300 mg; Diclofenac: 150 mg | Both drugs significantly and equally reduced postoperative pain. | |

| Post-Orthopaedic Surgery | Pentazocine | Flupirtine: 100-200 mg; Pentazocine: 50-100 mg | Flupirtine was at least as effective as pentazocine, with fewer CNS side effects (dizziness). | |

| Acute Migraine | Paracetamol | Flupirtine: 100 mg; Paracetamol: 1 g | Flupirtine showed trends for better pain reduction and less functional impairment. | |

| Musculoskeletal Pain | Placebo & Standard Analgesics | 200-300 mg | Post-marketing surveillance showed high response rates (85-94%) for acute, subacute, and chronic pain. |

Experimental Protocol: Double-Blind, Randomized, Parallel Group Trial

A common design used to evaluate Flupirtine's efficacy, such as in the study of acute migraine, followed a standard protocol for clinical trials.

Caption: Typical experimental workflow for a clinical trial of Flupirtine.

Hepatotoxicity and Market Withdrawal

Despite over two decades of use, the most serious adverse effect associated with Flupirtine—hepatotoxicity—became a major concern in the 2010s.

Timeline of Regulatory Actions

The emergence of severe liver injury reports prompted a series of regulatory actions by the European Medicines Agency (EMA).

Caption: Timeline of key regulatory milestones for Flupirtine in the EU.

In 2013, following a review of reports of serious liver problems, the EMA restricted the use of Flupirtine. The restrictions included limiting its use to no more than two weeks for acute pain in patients who could not use other painkillers and mandating weekly liver function tests.

However, a subsequent review found that these measures were not being followed sufficiently in clinical practice, and cases of serious liver injury continued to be reported. The EMA's Pharmacovigilance Risk Assessment Committee (PRAC) concluded that the benefits of Flupirtine no longer outweighed the risks. Consequently, in March 2018, the marketing authorizations for all Flupirtine-containing medicines were withdrawn across the European Union.

It is noteworthy that a systematic review of published randomized controlled trials found that these studies were not a reliable source of information about Flupirtine-related hepatotoxicity, as only 5 out of 35 included trials reported any liver function data.

Conclusion

The story of this compound is a powerful illustration of the drug development lifecycle. It began with the successful synthesis of a compound with a novel analgesic mechanism, offering a promising alternative to existing therapies. Its multi-target pharmacology, centered on Kv7 channel activation, provided effective pain relief and muscle relaxation for many patients for nearly three decades. However, the delayed identification and appreciation of its potential for severe hepatotoxicity, coupled with the inability to effectively mitigate this risk in real-world clinical practice, ultimately led to its withdrawal. For drug development professionals, the case of Flupirtine underscores the critical need for robust pharmacovigilance, the challenges of risk management, and the sobering reality that a drug's full safety profile may only become apparent long after its initial approval.

References

Unraveling the Enigmatic NMDA Receptor Antagonism of Flupirtine Maleate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the interaction between Flupirtine Maleate and the N-methyl-D-aspartate (NMDA) receptor. Primarily targeting researchers, scientists, and professionals in drug development, this document collates and presents key quantitative data, detailed experimental methodologies, and elucidating signaling pathways to foster a comprehensive understanding of Flupirtine's unique mode of action.

Executive Summary

This compound, a centrally acting, non-opioid analgesic, exhibits a distinctive profile of NMDA receptor antagonism. This activity is not mediated by direct binding to the receptor's principal sites, but rather through an indirect, functional modulation. The primary mechanism involves the activation of inwardly rectifying potassium (Kir) channels, leading to neuronal membrane hyperpolarization. This change in membrane potential enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel, thereby attenuating excessive calcium (Ca2+) influx and subsequent excitotoxicity. A secondary, less characterized mechanism may involve interaction with the NMDA receptor's redox site. This guide will dissect these mechanisms, presenting the evidence from key in vitro studies.

Quantitative Analysis of Flupirtine's NMDA Receptor Antagonism

The functional antagonism of NMDA receptors by Flupirtine has been quantified through electrophysiological studies. The following table summarizes the key findings.

| Parameter | Value | Experimental Model | Reference |

| IC50 for antagonism of NMDA-induced inward currents | 182.1 ± 12.1 µM | Cultured rat superior colliculus neurons | [1][2] |

Core Signaling Pathway: Indirect NMDA Receptor Antagonism

The primary mechanism of Flupirtine's action on the NMDA receptor is a cascade of events initiated by the activation of neuronal potassium channels. This signaling pathway is depicted below.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA-Induced Currents

This protocol is based on the methodology used to determine the IC50 of Flupirtine's antagonism of NMDA receptor currents.[1]

Objective: To measure the effect of this compound on inward currents induced by NMDA in cultured neurons.

Cell Culture:

-

Primary cultures of superior colliculus neurons are prepared from rat embryos.

-

Neurons are plated on poly-L-lysine coated glass coverslips and maintained in a suitable culture medium (e.g., DMEM with fetal bovine serum and antibiotics) for 7-14 days before recording.

Electrophysiological Recording:

-

Apparatus: An inverted microscope equipped with micromanipulators and a patch-clamp amplifier.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 BAPTA, 2 ATP-Mg (pH adjusted to 7.3 with CsOH).

-

-

Procedure:

-

Coverslips with cultured neurons are transferred to a recording chamber continuously perfused with the external solution.

-

Whole-cell patch-clamp recordings are established from visually identified neurons.

-

The membrane potential is held at -70 mV.

-

NMDA (200 µM) and its co-agonist glycine (1 µM) are applied to the neuron for a short duration (e.g., 2-5 seconds) to evoke an inward current.

-

After a stable baseline of NMDA-induced currents is established, this compound is added to the external solution at varying concentrations.

-

The effect of Flupirtine on the amplitude of the NMDA-induced current is measured.

-

The concentration-response curve is plotted to determine the IC50 value.

-

References

In-Vitro Anti-Apoptotic Effects of Flupirtine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine, a centrally acting, non-opioid analgesic, has garnered significant interest for its neuroprotective and cytoprotective properties. A substantial body of in-vitro research has demonstrated its potent anti-apoptotic effects across various cell types and experimental models of apoptosis. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to the in-vitro anti-apoptotic actions of Flupirtine Maleate.

Core Mechanisms of Anti-Apoptotic Action

Flupirtine exerts its anti-apoptotic effects through a multi-faceted mechanism primarily centered on the intrinsic pathway of apoptosis. The key molecular events include the upregulation of the anti-apoptotic protein Bcl-2, the preservation of mitochondrial integrity and function, and the enhancement of the cellular antioxidant defense system through increased glutathione (GSH) levels.[1][2][3]

Signaling Pathway of Flupirtine's Anti-Apoptotic Effect

Caption: Flupirtine's anti-apoptotic signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various in-vitro studies on the anti-apoptotic effects of this compound.

Table 1: Effect of Flupirtine on Apoptosis Inhibition

| Cell Type | Apoptosis Inducer | Flupirtine Concentration | Observed Effect | Reference |

| Human Peripheral Blood Mononuclear Cells | HIV-1 | 0.1 - 10 µg/mL | ~50% reduction in induced apoptosis | [4] |

| Rat Cortical Neurons | HIV-gp120 | 1 - 10 µg/mL | Protection against apoptotic cell death | [4] |

| Rat Cortical Neurons | Amyloid beta-peptide (Aβ25-35) (1 µM) | 1 µg/mL | Increase in cell viability from 31.1% to 74.6% | |

| Rat Cortical Neurons | Amyloid beta-peptide (Aβ25-35) (1 µM) | 5 µg/mL | Increase in cell viability from 31.1% to 65.4% | |

| Human Retinal Pigment Epithelium (RPE) Cells | Ischemia | 100 µM | Prevention of ischemia-induced apoptosis | |

| CLN1, CLN2, CLN3, CLN6-deficient lymphoblasts | Etoposide | Not specified | Abrogation of etoposide-induced apoptosis |

Table 2: Effect of Flupirtine on Mitochondrial Function

| System | Flupirtine Concentration | Parameter Measured | Observed Effect | Reference |

| Rat Heart Mitochondria | 0.2 - 10 nmol/mg protein | Mitochondrial Ca2+ Levels | 2 to 3-fold increase | |

| Rat Heart Mitochondria | 0.2 - 10 nmol/mg protein | Mitochondrial Membrane Potential | 20% increase | |

| Rat Heart Mitochondria | 0.2 - 10 nmol/mg protein | Mitochondrial ATP Synthesis | 30% increase |

Table 3: Effect of Flupirtine on Bcl-2 and Glutathione Levels

| Cell Type | Apoptosis Inducer | Flupirtine Concentration | Parameter Measured | Observed Effect | Reference |

| hNT Neurons | Glutamate/NMDA | 3 µM | Bcl-2 Level | > 6-fold increase | |

| hNT Neurons | Glutamate/NMDA | 3 µM | Intracellular Glutathione | 200% increase | |

| Rat Cortical Neurons | Amyloid beta-peptide (Aβ25-35) | Not specified | Intraneuronal GSH | Partial prevention of depletion from 21.4 to 7.4 nmol/10^6 cells | |

| Human Retinal Pigment Epithelium (RPE) Cells | Serum-free medium | 100 µM | Bcl-2 Protein | Upregulation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in-vitro anti-apoptotic effects of this compound.

Assessment of Apoptosis by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Caption: Experimental workflow for the TUNEL assay.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of this compound for a specified pre-incubation period, followed by co-incubation with an apoptosis-inducing agent.

-

Fixation and Permeabilization:

-

Harvest cells and wash with Phosphate Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

-

TUNEL Staining:

-

Wash the cells with PBS.

-

Resuspend the cells in 50 µL of TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide, such as FITC-dUTP) and incubate for 60 minutes at 37°C in the dark.

-

Wash the cells with PBS.

-

-

Analysis:

-

Resuspend the cells in PBS for analysis.

-

For flow cytometry, analyze the fluorescence of the cell population. For fluorescence microscopy, mount the cells on slides and observe under a fluorescence microscope.

-

Western Blot Analysis of Bcl-2 Expression

Western blotting is used to quantify the expression levels of the anti-apoptotic protein Bcl-2.

Protocol:

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Bcl-2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the relative expression of Bcl-2, normalized to a loading control like β-actin or GAPDH.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential.

Caption: Experimental workflow for the JC-1 assay.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with this compound and an apoptosis inducer as described previously.

-

JC-1 Staining:

-

Prepare a JC-1 staining solution (typically 5 µg/mL in cell culture medium).

-

Remove the treatment medium from the cells and wash with PBS.

-

Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

-

-

Analysis:

-

Wash the cells with PBS.

-

For flow cytometry, harvest the cells and analyze them immediately. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

For fluorescence microscopy, observe the cells directly. The ratio of red to green fluorescence can be quantified to assess changes in ΔΨm.

-

Measurement of Intracellular Glutathione (GSH) Levels

The levels of the antioxidant glutathione can be measured using various commercially available kits, often based on the reaction of GSH with a chromogenic or fluorogenic substrate.

Protocol:

-

Sample Preparation:

-

After treatment, harvest the cells and wash with cold PBS.

-

Lyse the cells according to the kit manufacturer's instructions, often involving a deproteinization step.

-

-

GSH Assay:

-

Add the cell lysate to a reaction mixture containing glutathione reductase and a substrate such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Incubate the reaction as per the kit protocol.

-

-

Measurement:

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.

-

Conclusion

The in-vitro evidence strongly supports the anti-apoptotic effects of this compound. Its ability to upregulate Bcl-2, maintain mitochondrial function, and boost cellular antioxidant defenses makes it a compelling candidate for further investigation in diseases characterized by excessive apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to further explore and validate the cytoprotective properties of this compound.

References

- 1. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flupirtine blocks apoptosis in batten patient lymphoblasts and in human postmitotic CLN3- and CLN2-deficient neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flupirtine increases the levels of glutathione and Bc1-2 in hNT (human Ntera/D1) neurons: mode of action of the drug-mediated anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Flupirtine Maleate structure-activity relationship studies

An In-depth Technical Guide to the Structure-Activity Relationship of Flupirtine Maleate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine is a centrally acting, non-opioid analgesic distinguished by its unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO).[1] Its primary therapeutic effect is derived from the activation of Kv7 (KCNQ) voltage-gated potassium channels, which leads to neuronal membrane hyperpolarization and reduced excitability.[2][3] Despite its efficacy in treating a variety of pain states, the clinical use of flupirtine has been curtailed by concerns over rare but serious hepatotoxicity.[4][5] This has prompted extensive structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies aimed at designing safer, next-generation analogues. This guide provides a comprehensive overview of these studies, detailing the chemical modifications to the flupirtine scaffold, their impact on biological activity and toxicity, the experimental protocols used for evaluation, and the underlying signaling pathways.

Core Pharmacophore and Mechanism of Action

Flupirtine, chemically known as ethyl {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamate, possesses a triaminopyridine core structure essential for its activity. Its analgesic properties are primarily mediated through the opening of heterotetrameric Kv7.2/Kv7.3 potassium channels, which generate the M-current that stabilizes the membrane resting potential. This activation leads to an efflux of potassium ions, hyperpolarizing the neuron and increasing the threshold for action potential generation. This reduction in neuronal excitability indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor, mitigating pain signals associated with central sensitization.

Signaling Pathway

The mechanism involves a cascade of events initiated by the binding of flupirtine to the Kv7.2/Kv7.3 channel, culminating in analgesia.

Caption: Flupirtine's mechanism of action signaling cascade.

Structure-Toxicity Relationship: The Hepatotoxicity Challenge

The primary safety concern with long-term flupirtine use is drug-induced liver injury. This toxicity is believed to stem from the metabolic oxidation of the electron-rich aminopyridine ring, leading to the formation of reactive and unstable azaquinone diimine metabolites. These reactive intermediates can cause cellular damage, precipitating hepatotoxicity. Consequently, a major goal of SAR studies has been to modify the flupirtine structure to block this metabolic pathway without compromising its channel-opening activity.

Core Structure-Activity Relationship Studies

SAR studies have systematically explored modifications to nearly all parts of the flupirtine molecule. A key strategy has been to replace the secondary amino group linking the two aromatic rings with a thioether bridge. This modification is designed to alter the molecule's oxidation pathway, preventing the formation of the toxic azaquinone diimines and instead producing more stable sulfoxide and sulfone metabolites.

Data Summary: Flupirtine Analogues

The following table summarizes quantitative data from studies on key flupirtine analogues, focusing on modifications to the benzylamino bridge. The data includes measurements of oxidation potential, Kv7.2/7.3 channel opening activity and efficacy, and in vitro hepatotoxicity.

| Compound | Modification Description | Oxidation Potential Epa [V] | Kv7.2/3 Activity EC50 [µM] | Kv7.2/3 Efficacy Emax [%] | Hepatotoxicity LD50 [µM] (TAMH cells) | Hepatotoxicity LD50 [µM] (HEP-G2 cells) |

| Flupirtine (1) | Parent Compound (Amino Bridge) | 0.44 | 1.8 ± 0.6 | 100 ± 10 | 120 ± 10 | 120 ± 10 |

| 9a | Thioether Bridge | 0.81 | 1.7 ± 0.3 | 100 ± 6 | > 1000 | > 1000 |

| 9b | Thioether Bridge, Methyl on Pyridine | 0.80 | 1.9 ± 0.4 | 100 ± 8 | > 1000 | > 1000 |

| 9g | Thioether Bridge, Difluoro on Benzyl | 0.95 | 0.6 ± 0.1 | 140 ± 10 | > 1000 | > 1000 |

| 10a | Sulfoxide of 9a | > 1.0 | 4.3 ± 0.4 | 100 ± 5 | > 1000 | > 1000 |

| 10b | Sulfone of 9a | > 1.0 | > 100 | - | > 1000 | > 1000 |

Data sourced from Surur et al. (2019).

Key SAR Insights:

-

Thioether Substitution: Replacing the amino bridge with a thioether (e.g., 9a , 9b ) retains or slightly improves Kv7.2/7.3 channel opening activity while dramatically increasing the oxidation potential, which correlates with reduced toxicity. These analogues showed no toxicity in vitro at the highest tested concentrations.

-

Aromatic Ring Substitution: Adding difluoro groups to the benzyl ring of a thioether analogue (e.g., 9g ) markedly increased both potency (lower EC50) and efficacy (higher Emax) compared to flupirtine.

-

Oxidation of Thioether: Oxidation of the thioether bridge to a sulfoxide (10a ) reduces activity, while further oxidation to a sulfone (10b ) abolishes it, indicating the thioether moiety is optimal for activity.

-

Separating Activity from Toxicity: The development of thio-analogues demonstrates a successful strategy to separate the structure-activity relationships from the structure-toxicity relationships, paving the way for safer Kv7 channel openers.

Experimental Protocols

The evaluation of flupirtine analogues relies on a standardized workflow of chemical, electrochemical, and biological assays to determine their properties.

Caption: Experimental workflow for SAR studies of flupirtine analogues.

Kv7.2/Kv7.3 Channel Opening Activity Assay

-

Method: A fluorescence-based cellular thallium flux assay is a common method.

-

Principle: HEK293 cells stably expressing Kv7.2/Kv7.3 channels are loaded with a thallium-sensitive fluorescent dye. The channels are largely closed under resting conditions. Addition of a channel opener like flupirtine facilitates the influx of thallium ions (which mimic potassium ions) into the cells upon stimulation.

-

Procedure:

-

Cells are incubated with the fluorescent dye.

-

The cells are then exposed to various concentrations of the test compound (flupirtine analogue).

-

A thallium-containing buffer is added to the cells.

-

The increase in intracellular fluorescence, corresponding to the influx of thallium through the opened channels, is measured over time using a fluorescence plate reader.

-

Data is normalized and concentration-response curves are generated to calculate EC50 (potency) and Emax (efficacy) values.

-

In Vitro Hepatotoxicity Assessment

-

Method: The MTT assay is used to assess cell viability and cytotoxicity.

-

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Procedure:

-

Human hepatoma (HEP-G2) or transgenic mouse hepatocyte (TAMH) cell lines are seeded in 96-well plates.

-

Cells are exposed to a range of concentrations of the test compounds for a set period (e.g., 24 or 48 hours).

-

The MTT reagent is added to each well, and the plates are incubated to allow formazan formation.

-

A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated relative to untreated control cells, and LD50 values are determined from the dose-response curves.

-

Electrochemical Analysis

-

Method: Cyclic Voltammetry.

-

Principle: This technique is used to measure the oxidation potential of the flupirtine analogues. A higher oxidation potential indicates that a compound is more resistant to oxidation.

-

Procedure: The test compound is dissolved in an electrolyte solution, and a potential is swept across a working electrode. The resulting current is measured. The peak potential (Epa) corresponds to the oxidation of the compound. This provides a quantitative measure of the molecule's susceptibility to the oxidative metabolism linked to toxicity.

Conclusion

The structure-activity relationship studies of flupirtine have been pivotal in understanding the molecular determinants of both its therapeutic action and its associated toxicity. The core findings strongly indicate that the secondary amino bridge is a key liability for hepatotoxicity due to its metabolic conversion into reactive quinone diimines. The strategic replacement of this nitrogen atom with a thioether moiety has emerged as a highly successful approach. Thioether analogues not only block the toxic metabolic pathway, leading to a vastly improved safety profile in vitro, but can also be modified to enhance potency and efficacy as Kv7.2/7.3 channel openers. These findings provide a clear roadmap for the rational design of a new generation of SNEPCO drugs, holding the promise of retaining the valuable analgesic and neuroprotective properties of flupirtine while eliminating the risk of severe liver injury.

References

- 1. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjgnet.com [wjgnet.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Flupirtine Analogues: Explorative Synthesis and Influence of Chemical Structure on KV7.2/KV7.3 Channel Opening Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flupirtine Analogues: Explorative Synthesis and Influence of Chemical Structure on KV7.2/KV7.3 Channel Opening Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Flupirtine Maleate in Rodent Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Flupirtine Maleate in rodent models, focusing on dosage, administration, and relevant experimental protocols. Flupirtine is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener (SNECO), demonstrating neuroprotective and muscle relaxant properties.

Data Presentation: In Vivo Dosages

The following table summarizes the dosages of this compound used in various in vivo rodent studies. It is crucial to note that the optimal dose can vary depending on the specific animal model, strain, age, and experimental endpoint.

| Rodent Species | Application | Route of Administration | Dosage Range (mg/kg) | Vehicle | Reference |

| Mouse | Analgesia (Acetic Acid Writhing Test) | Oral | 15 | Not Specified | [1] |

| Analgesia (Hot Plate Test) | Oral | 32 (ED50) | Not Specified | [2] | |

| Analgesia (Electrostimulated Pain) | Oral | 25.7 (ED50) | Not Specified | [2] | |

| Rat | Analgesia (General) | Oral | 35 | Not Specified | [1] |

| Analgesia (Carrageenan Paw Inflammation) | Intraperitoneal | 5 - 10 | Saline | [3] | |

| Analgesia (Diabetic Neuropathy) | Intraperitoneal | 10 | Saline | ||

| Neuroprotection (Neonatal) | Intraperitoneal | 25 | DMSO | ||

| Neuroprotection (Cerebral Ischemia) | Intraperitoneal | 5 | Not Specified | ||

| Analgesia (Hot Plate Method) | Oral | 27 | Not Specified |

Experimental Protocols

Detailed methodologies for key in vivo experiments involving this compound are provided below.

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for intraperitoneal injection.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles

Procedure:

-

Stock Solution Preparation:

-

For a 25 mg/kg dose in rats, a stock solution can be prepared by dissolving this compound in DMSO to a concentration of 12 mg/mL.

-

Ensure the powder is completely dissolved by vortexing.

-

-

Working Solution Preparation (if applicable):

-

Depending on the experimental requirements and the solubility of the final formulation, the DMSO stock solution may be further diluted with sterile saline or PBS to the desired final concentration. It is crucial to perform pilot studies to ensure the vehicle composition does not cause adverse effects.

-

-

Administration:

-

The final solution is administered via the desired route (e.g., intraperitoneal injection).

-

The injection volume should be calculated based on the animal's body weight and the final concentration of the drug solution. A common injection volume for mice is 10 mL/kg and for rats is 5 mL/kg.

-

Acetic Acid-Induced Writhing Test (Mouse)

This protocol outlines a common method for assessing the peripheral analgesic effects of this compound.

Materials:

-

This compound solution

-

0.6% Acetic acid solution in distilled water

-

Observation chambers

-

Stopwatch

Procedure:

-

Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound (e.g., 15 mg/kg, p.o.) or the vehicle to the respective groups of mice.

-

Pre-treatment Time: Allow a pre-treatment period (typically 30-60 minutes after oral administration) for the drug to be absorbed and exert its effect.

-

Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 10-20 minutes.

-